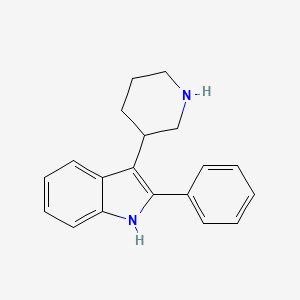

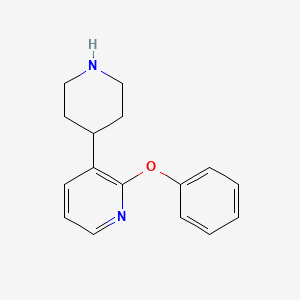

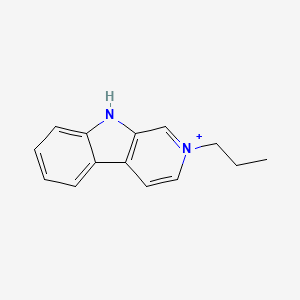

![molecular formula C14H9N3S B10842127 2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)

2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine est un composé hétérocyclique qui combine les caractéristiques structurales du thiophène, de l'imidazole et de la quinoléine. Ce composé présente un intérêt significatif en raison de ses applications potentielles en chimie médicinale et en science des matériaux. La présence de plusieurs hétéroatomes et de systèmes conjugués au sein de sa structure lui confère des propriétés chimiques et physiques uniques, ce qui en fait une cible précieuse pour la recherche synthétique et appliquée.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine implique généralement la condensation de la quinoléine-5,6-diamine avec le thiophène-2-carbaldéhyde. Cette réaction est connue sous le nom de réaction de Weidenhagen. Les conditions réactionnelles incluent généralement l'utilisation d'une base telle que l'hydroxyde de potassium dans un solvant comme le diméthylsulfoxyde. La réaction se déroule par la formation d'une base de Schiff intermédiaire, qui se cyclise ensuite pour former la structure imidazoquinoléine souhaitée .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine ne soient pas bien documentées, les principes généraux de mise à l'échelle de la synthèse hétérocyclique s'appliquent. Cela comprend l'optimisation des conditions réactionnelles pour le rendement et la pureté, l'utilisation de réacteurs à flux continu pour un meilleur contrôle et l'utilisation de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine peut subir divers types de réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques pour former des dérivés dihydroimidazole.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau du cycle thiophène, conduisant à des dérivés substitués en position 5.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Des réactifs électrophiles comme le brome, l'acide sulfurique et les chlorures d'acyle sont couramment utilisés.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydroimidazole.

Substitution : Dérivés bromés, sulfonés et acylés.

4. Applications de la recherche scientifique

La 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigée pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles, notamment en tant qu'agent anti-inflammatoire et antiviral.

Industrie : Utilisée dans le développement de matériaux électroniques organiques et de colorants.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine implique son interaction avec diverses cibles moléculaires. Par exemple, elle peut inhiber les enzymes en se liant à leurs sites actifs ou interférer avec la réplication de l'ADN en s'intercalant entre les paires de bases. La capacité du composé à donner et à accepter des électrons en fait un agent polyvalent dans les réactions redox, ce qui est crucial pour son activité biologique .

Applications De Recherche Scientifique

2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

Industry: Utilized in the development of organic electronic materials and dyes.

Mécanisme D'action

The mechanism of action of 2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The compound’s ability to donate and accept electrons makes it a versatile agent in redox reactions, which is crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(Thiophène-2-yl)[1,3]thiazolo[4,5-f]quinoléine : Partage les motifs thiophène et quinoléine mais possède un cycle thiazole au lieu d'un cycle imidazole.

2-(2-Thiényl)-1(3)H-imidazo[4,5-f]quinoléine : Structure similaire mais diffère par la position du cycle imidazole.

Unicité

La 2-Thiophène-2-yl-3H-imidazo[4,5-c]quinoléine est unique en raison de son arrangement spécifique des cycles imidazole et quinoléine, qui lui confère des propriétés électroniques et une réactivité distinctes. Cette unicité en fait un composé précieux pour développer de nouveaux matériaux et agents thérapeutiques.

Propriétés

Formule moléculaire |

C14H9N3S |

|---|---|

Poids moléculaire |

251.31 g/mol |

Nom IUPAC |

2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline |

InChI |

InChI=1S/C14H9N3S/c1-2-5-10-9(4-1)13-11(8-15-10)16-14(17-13)12-6-3-7-18-12/h1-8H,(H,16,17) |

Clé InChI |

APVZAVOHLAQECW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)C4=CC=CS4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

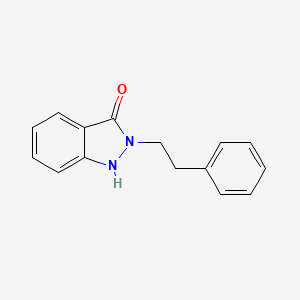

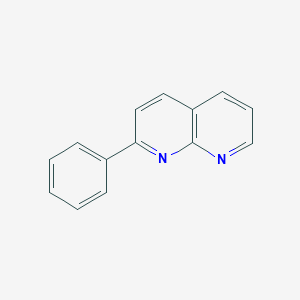

![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)

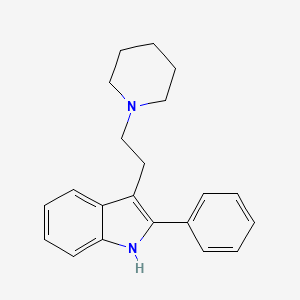

![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)

![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)

![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)